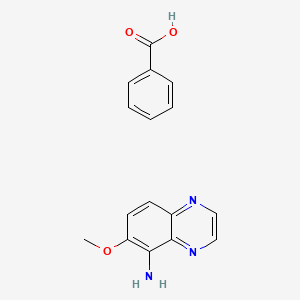
Benzoic acid;6-methoxyquinoxalin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;6-methoxyquinoxalin-5-amine is an organic compound that combines the structural features of benzoic acid and quinoxaline derivatives. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both benzoic acid and quinoxaline moieties in its structure suggests it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid;6-methoxyquinoxalin-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 6-methoxyquinoxaline with benzoic acid derivatives under specific conditions. For instance, the reaction may be carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a suitable solvent like ethanol. The reaction mixture is typically heated under reflux to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm the structure and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Benzoic acid;6-methoxyquinoxalin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced quinoxaline derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzoic acid or quinoxaline moieties are replaced with other groups using reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-5-carboxylic acid derivatives, while reduction may produce 6-methoxyquinoxalin-5-amine derivatives with altered functional groups .
Scientific Research Applications
Benzoic acid;6-methoxyquinoxalin-5-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are investigated in various medical studies. It may be explored as a treatment for diseases such as cancer, infections, and inflammatory conditions.
Industry: In industrial applications, this compound may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals
Mechanism of Action
The mechanism of action of benzoic acid;6-methoxyquinoxalin-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with cellular pathways related to oxidative stress, inflammation, and apoptosis, contributing to its biological activities .
Comparison with Similar Compounds
Benzoic acid;6-methoxyquinoxalin-5-amine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Hydroxybenzoic acids (e.g., gallic acid, protocatechuic acid), hydroxycinnamic acids (e.g., ferulic acid, caffeic acid)
Uniqueness: Unlike other hydroxybenzoic and hydroxycinnamic acids, this compound contains a quinoxaline moiety, which imparts distinct chemical and biological properties. .
Properties
CAS No. |
62471-85-6 |
|---|---|
Molecular Formula |
C16H15N3O3 |
Molecular Weight |
297.31 g/mol |
IUPAC Name |
benzoic acid;6-methoxyquinoxalin-5-amine |
InChI |
InChI=1S/C9H9N3O.C7H6O2/c1-13-7-3-2-6-9(8(7)10)12-5-4-11-6;8-7(9)6-4-2-1-3-5-6/h2-5H,10H2,1H3;1-5H,(H,8,9) |
InChI Key |
KFPKBYZCGSEPMD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=NC=CN=C2C=C1)N.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(2,4-Dichlorophenoxy)-2-nitrophenoxy]propan-2-one](/img/structure/B14534593.png)
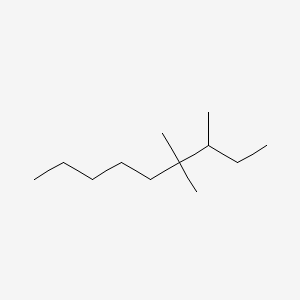
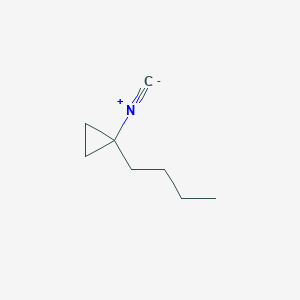
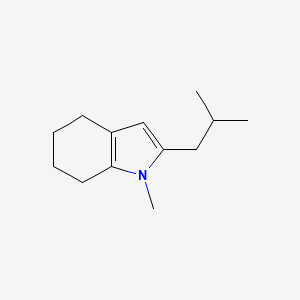
![1-[(4-Bromophenyl)methyl]-5-nitroquinolin-1-ium bromide](/img/structure/B14534609.png)
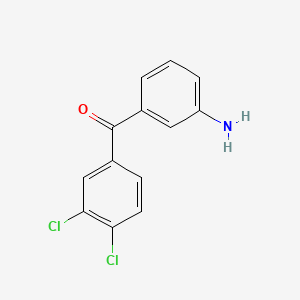
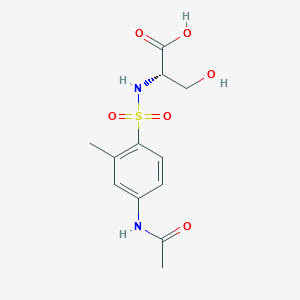
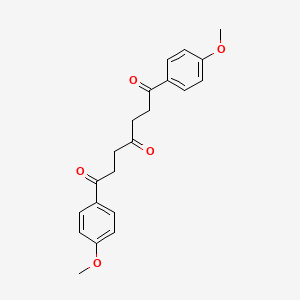
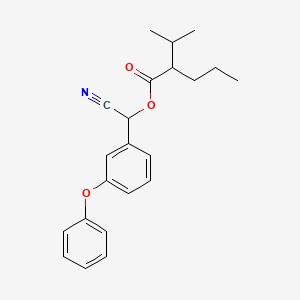
![2,2'-(Propane-1,3-diyl)di(2-azabicyclo[2.2.0]hex-5-en-3-one)](/img/structure/B14534647.png)
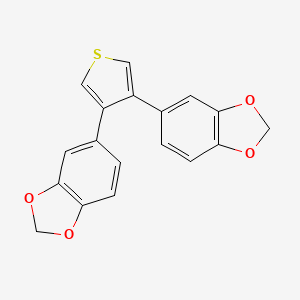
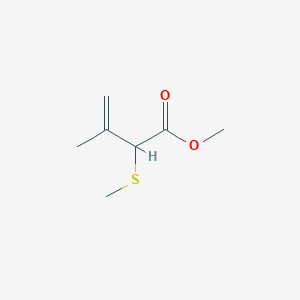
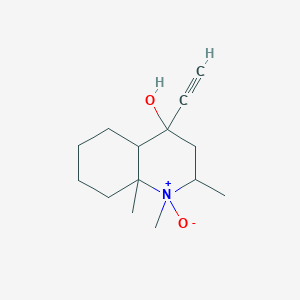
![2,2'-[(2-Hydroxybutyl)azanediyl]diacetic acid](/img/structure/B14534664.png)
